Nicotinamide, N-(p-(1-adamantyl)phenyl)-, hydrochloride
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Overview
Description
Nicotinamide, N-(p-(1-adamantyl)phenyl)-, hydrochloride is a compound that features a unique adamantane structure Adamantane is a polycyclic cage molecule known for its high symmetry and remarkable properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nicotinamide, N-(p-(1-adamantyl)phenyl)-, hydrochloride typically involves the functionalization of adamantane derivatives. One common method includes the reaction of adamantanone with a Grignard reagent to form a mixture of products, which can then be further processed to obtain the desired compound . Another approach involves the interaction of adamantane with n-butyllithium, followed by a reaction with p-toluenesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Nicotinamide, N-(p-(1-adamantyl)phenyl)-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as lithium aluminum hydride. Substitution reactions often involve the use of halogenating agents and other electrophiles .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of adamantanone derivatives, while substitution reactions can introduce various functional groups onto the adamantane core .
Scientific Research Applications
Nicotinamide, N-(p-(1-adamantyl)phenyl)-, hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of nicotinamide, N-(p-(1-adamantyl)phenyl)-, hydrochloride involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the lipophilicity of the compound, allowing it to interact more effectively with lipid membranes and other hydrophobic environments. This interaction can modulate various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Amantadine: An antiviral and antiparkinsonian drug that also features an adamantane structure.
Uniqueness
This compound is unique due to its specific functionalization of the adamantane core with a nicotinamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
61876-29-7 |
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Molecular Formula |
C22H25ClN2O |
Molecular Weight |
368.9 g/mol |
IUPAC Name |
N-[4-(1-adamantyl)phenyl]pyridine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C22H24N2O.ClH/c25-21(18-2-1-7-23-14-18)24-20-5-3-19(4-6-20)22-11-15-8-16(12-22)10-17(9-15)13-22;/h1-7,14-17H,8-13H2,(H,24,25);1H |
InChI Key |
GZSYXCFOSYOWAK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)NC(=O)C5=CN=CC=C5.Cl |
Origin of Product |
United States |
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